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molecular formula C10H16N2O B8496037 2-[(2-Amino-2-phenylethyl)amino]ethan-1-ol CAS No. 69680-71-3

2-[(2-Amino-2-phenylethyl)amino]ethan-1-ol

Cat. No. B8496037
M. Wt: 180.25 g/mol
InChI Key: WVGVASCLFUVXIS-UHFFFAOYSA-N
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Patent
US04245102

Procedure details

The hydroxyethylmethylphenylimidazoline produced in Example II in the amount of 30 g and 60 g potassium hydroxide, in 150 ml ethanol and 40 ml water, are refluxed for 24 hours. The solution is then concentrated by removal of the ethanol, and the residue is taken up in 50 ml of water.
Name
hydroxyethylmethylphenylimidazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:8][CH:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:6]=C1C.[OH-].[K+]>C(O)C.O>[NH2:6][CH:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:8][NH:4][CH2:3][CH2:2][OH:1] |f:1.2|

Inputs

Step One
Name
hydroxyethylmethylphenylimidazoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1C(=NC(C1)C1=CC=CC=C1)C
Name
Quantity
60 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is then concentrated by removal of the ethanol

Outcomes

Product
Name
Type
Smiles
NC(CNCCO)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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